N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of benzodioxin and quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with amines or amides, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the benzodioxin and quinazolinone moieties through a butanamide linker, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The amide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane and its derivatives.
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and its derivatives.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to its combined benzodioxin and quinazolinone moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H19N3O4/c24-19(22-14-7-8-17-18(12-14)27-11-10-26-17)6-3-9-23-13-21-16-5-2-1-4-15(16)20(23)25/h1-2,4-5,7-8,12-13H,3,6,9-11H2,(H,22,24) |
InChI Key |
ZGJKURBUBQFUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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